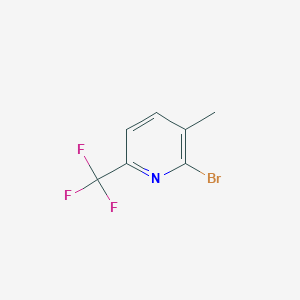

2-Bromo-3-methyl-6-(trifluoromethyl)pyridine

説明

2-Bromo-3-methyl-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a bromine atom at the 2-position, a methyl group at the 3-position, and a trifluoromethyl (-CF₃) substituent at the 6-position. Its molecular formula is C₇H₅BrF₃N, with an average molecular mass of 248.03 g/mol. The trifluoromethyl group confers high electronegativity and lipophilicity, while the bromine atom enhances reactivity in cross-coupling reactions, making this compound valuable in pharmaceutical and agrochemical synthesis .

特性

IUPAC Name |

2-bromo-3-methyl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c1-4-2-3-5(7(9,10)11)12-6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVHXFGHHXWEMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601259674 | |

| Record name | 2-Bromo-3-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211525-93-7 | |

| Record name | 2-Bromo-3-methyl-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211525-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Reaction Framework

The most robust method for synthesizing 2-bromo-3-methyl-6-(trifluoromethyl)pyridine involves lithiation of 2-bromo-6-(trifluoromethyl)pyridine followed by electrophilic quenching. Developed in CN104447519B, this approach leverages the strong directing effects of bromine and trifluoromethyl groups to selectively functionalize the 3-position.

Lithiation Conditions

Methyl Group Introduction

Quenching the lithio intermediate with methyl iodide (CH₃I) introduces the 3-methyl group. While the patent primarily details boronic acid and carboxaldehyde derivatives, the methodology is extensible to alkylation:

Key Advantages :

-

High regioselectivity (>95%) due to bromine’s ortho-directing effect.

-

Scalable to kilogram quantities with yields exceeding 85% in optimized setups.

Bromination of Pyridine Derivatives

Reaction Protocol

-

Substrate : 3-Methyl-6-(trifluoromethyl)pyridin-2-ol.

-

Conditions : Reflux in acetonitrile with POBr₃ (2 equiv) for 4–16 hours.

-

Workup : Quenching with NaHCO₃, extraction with dichloromethane, and solvent evaporation.

Challenges :

-

Requires precursor synthesis (e.g., nitration/reduction of pyridinols).

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield | Temperature | Key Reagents | Scalability |

|---|---|---|---|---|

| Lithiation-CH₃I | 85–92% | -90°C to RT | LDA, CH₃I, THF | Industrial |

| POBr₃ Bromination | 60–70% | Reflux (80°C) | POBr₃, CH₃CN | Lab-scale |

Industrial Applications and Modifications

Large-Scale Adaptations

Patent CN104447519B outlines a pilot-scale synthesis using continuous flow reactors to maintain low temperatures (-90°C) during lithiation, reducing batch variability.

Functional Group Tolerance

-

The trifluoromethyl group remains intact under both lithiation and POBr₃ conditions.

-

Methoxy and nitro substituents require protective strategies during bromination.

Emerging Methodologies

Photocatalytic Bromination

Recent studies suggest visible-light-mediated bromination could bypass harsh reagents, though no direct data exists for this substrate.

Biocatalytic Approaches

Enzymatic bromination (e.g., haloperoxidases) remains exploratory but offers potential for greener synthesis.

化学反応の分析

Types of Reactions

2-Bromo-3-methyl-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated pyridine with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form the corresponding pyridine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or water.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines.

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

科学的研究の応用

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-3-methyl-6-(trifluoromethyl)pyridine is used as a building block for synthesizing pharmaceutical compounds. Its unique functional groups allow for the development of drugs with improved bioactivity and pharmacokinetic properties. The compound has shown potential in:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, impacting cell proliferation and survival.

- Receptor Modulation : The compound can interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against specific pathogens.

Agrochemicals

The compound is also employed in developing pesticides and herbicides due to its bioactive properties. Its structural characteristics allow it to act against various agricultural pests while minimizing environmental impact.

Material Science

In material science, this compound is utilized in synthesizing advanced materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it valuable in creating functional materials for electronics.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound in various contexts. Below is a summary table of findings from key research articles:

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Staphylococcus aureus at low concentrations. |

| Study B | Anticancer Properties | Showed selective cytotoxicity against cancer cell lines (e.g., PC3, K562) with IC50 values comparable to standard chemotherapeutics. |

| Study C | Agrochemical Efficacy | Exhibited significant insecticidal activity against Mythimna separata at concentrations lower than commercial pesticides. |

作用機序

6. 類似の化合物との比較

類似の化合物

2-ブロモ-6-(トリフルオロメチル)ピリジン: 3位にメチル基がない類似の構造です.

3-ブロモ-2-メチル-6-(トリフルオロメチル)ピリジン: 臭素とメチル基の位置が異なる類似の構造です.

3-アミノ-2-ブロモ-6-(トリフルオロメチル)ピリジン: 3位にメチル基の代わりにアミノ基が含まれています.

独自性

2-ブロモ-3-メチル-6-(トリフルオロメチル)ピリジンは、その置換基の特定の配置により、その反応性と他の分子との相互作用に影響を与える可能性があるため、ユニークです。 ピリジン環に臭素原子とトリフルオロメチル基の両方があることで、有機合成における汎用性の高い中間体としての可能性と、生物学的標的との相互作用能力が高まります.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 2-Bromo-3-methyl-6-(trifluoromethyl)pyridine are best understood through comparison with analogous pyridine derivatives. Below is a detailed analysis of key analogues:

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine

- Molecular Formula : C₆H₂BrClF₃N

- Molecular Weight : 260.44 g/mol

- Key Differences : Replaces the methyl group at position 3 with chlorine.

- This compound is often used as a precursor in Suzuki-Miyaura couplings .

2-Bromo-6-(trifluoromethyl)pyridine

- Molecular Formula : C₆H₃BrF₃N

- Molecular Weight : 225.99 g/mol

- Key Differences : Lacks the 3-methyl group.

- Impact : The absence of the methyl group reduces steric hindrance, facilitating nucleophilic aromatic substitution. It is widely employed in the synthesis of herbicides and fungicides .

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

- Molecular Formula : C₇H₅BrF₃N

- Molecular Weight : 248.03 g/mol

- Key Differences : Bromine and methyl groups are swapped (bromine at position 3, methyl at position 2).

- This isomer exhibits distinct reactivity in palladium-mediated cross-couplings .

3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine

- Molecular Formula : C₇H₃BrF₅N

- Molecular Weight : 276.00 g/mol

- Key Differences : Replaces the methyl group with a difluoromethyl (-CF₂H) group.

- Impact : The difluoromethyl group enhances metabolic stability and bioavailability, making this derivative advantageous in drug discovery .

6-Amino-3-bromo-2-methylpyridine

- Molecular Formula : C₆H₇BrN₂

- Molecular Weight : 201.04 g/mol

- Key Differences: Substitutes the trifluoromethyl group with an amino (-NH₂) group.

- Impact: The amino group increases nucleophilicity, enabling participation in condensation reactions. This compound is a key intermediate in heterocyclic amine synthesis .

Data Tables

Table 1: Structural and Physical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₇H₅BrF₃N | 248.03 | 2-Br, 3-CH₃, 6-CF₃ |

| 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine | C₆H₂BrClF₃N | 260.44 | 2-Br, 3-Cl, 6-CF₃ |

| 2-Bromo-6-(trifluoromethyl)pyridine | C₆H₃BrF₃N | 225.99 | 2-Br, 6-CF₃ |

| 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | C₇H₅BrF₃N | 248.03 | 3-Br, 2-CH₃, 6-CF₃ |

| 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine | C₇H₃BrF₅N | 276.00 | 3-Br, 2-CF₂H, 6-CF₃ |

Key Research Findings

- Electronic Effects : The trifluoromethyl group at position 6 stabilizes the pyridine ring via electron-withdrawing effects, directing electrophilic attacks to the 2- and 4-positions .

- Steric Influence : The 3-methyl group in this compound hinders reactions at position 3, favoring regioselective functionalization at position 4 .

- Biological Relevance : Pyridines with trifluoromethyl and methyl groups exhibit enhanced blood-brain barrier penetration, making them candidates for CNS-targeted therapies .

生物活性

2-Bromo-3-methyl-6-(trifluoromethyl)pyridine is a pyridine derivative characterized by a bromine atom at the 2-position, a methyl group at the 3-position, and a trifluoromethyl group at the 6-position. This unique structure contributes to its biological activity and potential applications in agrochemicals and pharmaceuticals. The compound's molecular formula is C7H5BrF3N, with a molecular weight of 240.02 g/mol. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy in biological systems.

Research indicates that this compound interacts with specific enzymes and receptors, influencing various metabolic pathways. Its biological activities have been evaluated in several studies, focusing on its potential as an agrochemical and pharmaceutical agent. The interactions within biological systems reveal mechanisms that may lead to therapeutic effects, including inhibition of certain biochemical pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antimicrobial Activity : Exhibits effectiveness against various microbial strains.

- Insecticidal Properties : Demonstrated efficacy against specific pests, making it a candidate for agrochemical applications.

- Enzyme Inhibition : Potential to inhibit key enzymes involved in metabolic pathways.

Research Findings

A variety of studies have explored the biological activity of this compound. Below are selected findings from notable research:

- Agrochemical Applications : The compound has been investigated for its potential use as an insecticide, with studies showing significant activity against common agricultural pests.

- Pharmaceutical Potential : Research indicates that it may serve as a lead compound for drug development due to its ability to interact with biological targets relevant to disease mechanisms .

- Structure-Activity Relationship (SAR) : Studies have shown that modifications in the molecular structure significantly influence biological activity, particularly the presence of the trifluoromethyl group which enhances potency in various assays .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 5-Bromo-2-(trifluoromethyl)pyridine | 436799-32-5 | 0.87 | Different position of bromine; lacks methyl group |

| 3-Bromo-6-methyl-2-(trifluoromethyl)pyridine | 1211517-98-4 | 0.79 | Bromine at position 3; methyl at position 6 |

| Methyl 3-bromo-6-(trifluoromethyl)picolinate | 1211538-62-3 | 0.72 | Picolinate structure; different functional groups |

| 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | 1159512-34-1 | 0.71 | Chlorine substitution; altered reactivity |

This table illustrates how variations in substituents can significantly alter chemical behavior and biological activity.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Insecticidal Efficacy : A study demonstrated that formulations containing this compound showed over 80% mortality in target pest populations within three days of exposure.

- Antimicrobial Testing : In vitro assays revealed that the compound exhibited significant inhibitory effects against multiple bacterial strains, suggesting potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-3-methyl-6-(trifluoromethyl)pyridine, and what are their advantages/limitations?

- Methodology :

- Nickel-catalyzed reductive coupling : Derived from 2-halomethylpyridines (e.g., 2-bromo-6-methylpyridine) using Ni catalysts under controlled temperatures (e.g., 60–80°C) in anhydrous THF. This method achieves moderate yields (~60–70%) but requires inert conditions .

- Carboxylic acid intermediates : Starting with 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylic acid, followed by decarboxylation or functional group interconversion. This route offers high regioselectivity but involves multi-step purification .

- Data Table :

| Method | Yield (%) | Purity (HPLC) | Key Limitation |

|---|---|---|---|

| Ni-catalyzed coupling | 60–70 | ≥95% | Sensitivity to moisture |

| Carboxylic acid pathway | 50–65 | ≥98% | Multi-step synthesis |

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodology :

- X-ray crystallography : Utilize SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. High-resolution data (≤1.0 Å) is recommended for accurate electron density mapping .

- NMR spectroscopy : and NMR in deuterated solvents (CDCl or DMSO-d) to confirm substituent positions. Coupling constants (e.g., ) help distinguish trifluoromethyl group orientation .

- Mass spectrometry : ESI-MS or GC-MS to verify molecular weight (expected [M+H]: ~284.0) and isotopic patterns (Br: 1:1 for /) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during bromination of trifluoromethylpyridine precursors?

- Methodology :

- Directing group utilization : Introduce temporary groups (e.g., -NH or -OH) at specific positions to steer bromination. For example, 3-hydroxy substituents (as in 2-bromo-3-hydroxy-6-iodopyridine) enhance bromine addition at the para position .

- Electrophilic substitution tuning : Adjust reaction conditions (e.g., Br/FeBr vs. NBS in DMF) to favor meta/para selectivity. Polar aprotic solvents reduce steric hindrance near the trifluoromethyl group .

- Data Table :

| Bromination Agent | Solvent | Regioselectivity (Major Product) | Yield (%) |

|---|---|---|---|

| Br/FeBr | DCM | 4-Bromo isomer | 45–55 |

| NBS | DMF | 2-Bromo isomer | 30–40 |

Q. How can computational modeling resolve contradictions in reaction outcome predictions for derivatives of this compound?

- Methodology :

- DFT calculations : Optimize transition states using Gaussian or ORCA to predict activation barriers for competing pathways (e.g., nucleophilic vs. electrophilic attack). Compare with experimental yields to validate models .

- Molecular docking : For bioactive derivatives, simulate interactions with target enzymes (e.g., kinase inhibitors) to prioritize synthetic targets. Use AutoDock Vina with high-precision settings .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for related brominated pyridines: How to validate purity and structural identity?

- Methodology :

- DSC/TGA analysis : Perform differential scanning calorimetry to confirm melting points (e.g., 80–82°C for 6-amino-3-bromo-2-methylpyridine vs. 208–210°C for 2-amino-5-bromo-3-nitropyridine) .

- HPLC co-injection : Compare retention times with certified standards to rule out impurities (e.g., residual starting material in 2-bromo-6-(trifluoromethyl)pyridin-3-amine) .

Methodological Best Practices

- Synthetic Optimization : Pre-dry solvents (e.g., THF over Na/benzophenone) for Ni-catalyzed reactions to prevent catalyst deactivation .

- Crystallography : Use SHELXD for initial phase solutions and SHELXL for refinement, especially for twinned crystals or high-symmetry space groups .

- Safety : Follow R/S phrases (e.g., R36/37/38 for skin/eye irritation) and store brominated pyridines under argon at –20°C to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。